Desthiazolylmethyloxycarbonyl Ritonavir
Desthiazolylmethyloxycarbonyl Ritonavir
An analogue of the selective HIV protease inhibitor Ritonavir.
Desthiazolylmethyloxycarbonyl Ritonavir is a metabolite of Ritonavir, which is a HIV protease inhibitor.
Desthiazolylmethyloxycarbonyl Ritonavir is a metabolite of Ritonavir, which is a HIV protease inhibitor.
Brand Name:
Vulcanchem
CAS No.:
176655-55-3
VCID:
VC0003538
InChI:
InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1
SMILES:
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O
Molecular Formula:
C32H45N5O3S
Molecular Weight:
579.8 g/mol
Desthiazolylmethyloxycarbonyl Ritonavir
CAS No.: 176655-55-3
Cat. No.: VC0003538
Molecular Formula: C32H45N5O3S
Molecular Weight: 579.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | An analogue of the selective HIV protease inhibitor Ritonavir. Desthiazolylmethyloxycarbonyl Ritonavir is a metabolite of Ritonavir, which is a HIV protease inhibitor. |
|---|---|
| CAS No. | 176655-55-3 |
| Molecular Formula | C32H45N5O3S |
| Molecular Weight | 579.8 g/mol |
| IUPAC Name | (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide |
| Standard InChI | InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1 |
| Standard InChI Key | IQKWCORIMSRQGZ-AMEOFWRWSA-N |
| Isomeric SMILES | CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O |
| SMILES | CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O |
| Canonical SMILES | CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O |
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